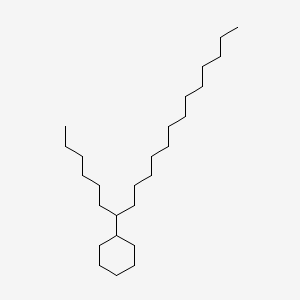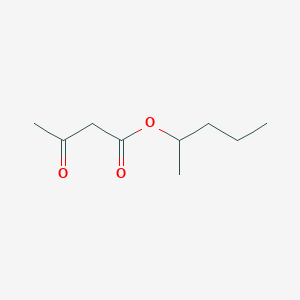![molecular formula C23H20FN3O3S B14170421 5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)
5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a complex organic compound that features a unique combination of functional groups, including a fluoroindole moiety, a biphenyl structure, and a thiadiazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the fluoroindole derivative, followed by the formation of the biphenyl intermediate. The final step involves the cyclization reaction to form the thiadiazolidinone ring. Common reagents used in these reactions include halogenating agents, coupling reagents, and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides or nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide may be explored for its therapeutic potential. Its ability to undergo various chemical reactions could be leveraged to design prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for applications in electronics, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets. The fluoroindole moiety may interact with enzyme active sites or receptor binding pockets, while the biphenyl structure can enhance binding affinity through hydrophobic interactions. The thiadiazolidinone ring may participate in covalent bonding or redox reactions, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroindolin-2-one: A simpler fluoroindole derivative with potential bioactivity.
1,1’-Biphenyl, 3-methyl-: A biphenyl compound with different substitution patterns.
(4′-Fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-yl)methyl phenyl sulfide: A biphenyl derivative with a different functional group.
Uniqueness
5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is unique due to its combination of a fluoroindole moiety, a biphenyl structure, and a thiadiazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H20FN3O3S |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
5-[[4-[3-(6-fluoro-2,3-dihydroindol-1-yl)phenyl]phenyl]methyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C23H20FN3O3S/c24-20-9-8-18-10-11-27(22(18)13-20)21-3-1-2-19(12-21)17-6-4-16(5-7-17)14-26-15-23(28)25-31(26,29)30/h1-9,12-13H,10-11,14-15H2,(H,25,28) |
Clave InChI |
OZTZFUAEFBRCJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C=CC(=C2)F)C3=CC=CC(=C3)C4=CC=C(C=C4)CN5CC(=O)NS5(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)


![(E)-1-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-en-1-one](/img/structure/B14170367.png)

![Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14170371.png)
![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)

![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)




